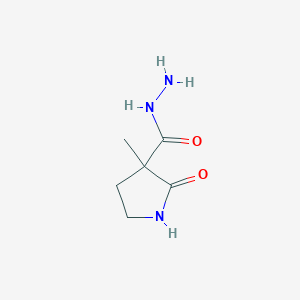

3-Methyl-2-oxopyrrolidine-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(5(11)9-7)2-3-8-4(6)10/h2-3,7H2,1H3,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXDLSKRRTVSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide and Its Analogues

Strategies for Constructing the 2-Oxopyrrolidine Ring System

The formation of the 2-oxopyrrolidine (or pyrrolidinone) ring is the foundational step in the synthesis of the target compound and its analogues. Various synthetic strategies have been developed to efficiently construct this five-membered lactam.

Cyclization Reactions and Ring-Closure Approaches

Intramolecular cyclization is a primary strategy for forming the 2-oxopyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close a five-membered ring from a linear precursor.

One prominent method involves the Lewis acid-promoted cyclization of alkenyl ethenetricarboxylate amides. acs.org Strong Lewis acids such as titanium tetrachloride (TiCl₄) and aluminum trichloride (B1173362) (AlCl₃) have been shown to efficiently catalyze this transformation, leading to stereoselective formation of 2-oxopyrrolidine derivatives. acs.org The reaction proceeds through a proposed concerted mechanism where C-C and C-X (where X is a halogen) bond formations occur, followed by intramolecular attack to yield the cyclized product. acs.org

Another approach is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, which provides a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones with high efficiency. rsc.org Additionally, methods involving the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, have been developed to synthesize a variety of five-, six-, and seven-membered cyclic amines, including pyrrolidines. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Lewis Acid-Promoted Cyclization | TiCl₄, AlCl₃ | Stereoselective, works efficiently with strong Lewis acids. | acs.org |

| Radical Tandem Cyclization | N-Heterocyclic Carbene (NHC) | Transition-metal-free, broad substrate scope. | rsc.org |

| N-Heterocyclization | Cp*Ir complex | Synthesizes various ring sizes from primary amines and diols. | organic-chemistry.org |

| Intramolecular Amination | Copper catalyst | Mild conditions, complete regio- and chemoselectivity for C(sp³)-H bonds. | organic-chemistry.org |

Multicomponent Reaction Strategies for Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrrolidinone derivatives from simple starting materials in a single step. researchgate.net These reactions offer significant advantages, including high atom economy, step efficiency, and reduced waste generation compared to traditional multi-step syntheses. researchgate.nettandfonline.com

A common MCR approach for pyrrolidine (B122466) scaffolds is the [3+2] cycloaddition reaction, often involving azomethine ylides as 1,3-dipoles. tandfonline.comnih.gov These reactions can be catalyzed by various agents, including phosphotungstic acid, to produce highly substituted pyrrolidines. tandfonline.com For instance, a one-pot MCR between aldehydes, amino acid esters, and chalcones can yield pyrrolidine-2-carboxylates. tandfonline.com

Another strategy involves a Mannich-type addition followed by intramolecular lactamization. nih.gov This sequence can be initiated by the reaction between an electron-rich imine and the acidic enol tautomer of a pyruvic ester, leading to a rapid formation of an intermediate that cyclizes to the α-ketolactam, which then tautomerizes to the final pyrrolidinone product. nih.gov These MCRs provide a convergent and diastereoselective route to highly functionalized pyrrolidinone cores. nih.gov

Introduction of the 3-Methyl Substituent and 3-Carbohydrazide Moiety

Establishing the C3-quaternary stereocenter bearing both a methyl group and a carbohydrazide (B1668358) precursor is a critical and challenging step in the synthesis of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide.

Direct Functionalization Approaches

Directly functionalizing a pre-formed 2-oxopyrrolidine ring at the C3 position to create the desired quaternary center is synthetically demanding. This would require sequential alkylation (methylation) and acylation (or equivalent) at the same carbon atom. The acidity of the α-protons at C3 allows for deprotonation and subsequent reaction with an electrophile. However, introducing a second substituent onto the same carbon is often hindered by steric effects and the reduced acidity of the remaining C-H bond after the first substitution. While methods for the functionalization of pyrrolidines exist, creating a sterically congested quaternary center in this manner remains a significant hurdle. mdpi.comrsc.org

Precursor-Based Synthetic Routes

A more feasible and commonly employed strategy involves using a starting material that already contains the necessary carbon framework or can be easily elaborated. This approach builds the ring around the pre-existing functionalities.

A plausible route starts with a Michael acceptor, such as an α,β-unsaturated amide, and a nucleophile like 2-methylmalonic acid diethyl ester. The base-catalyzed Michael addition would form an intermediate that contains the complete carbon skeleton. Subsequent intramolecular cyclization via aminolysis of one of the ester groups would directly form the 3-methyl-3-ethoxycarbonyl-2-oxopyrrolidine ring.

Alternatively, a synthesis could begin with an α-functionalized nitrile, such as 2-cyanopropanoate. chemrxiv.org Condensation with ethyl glyoxylate (B1226380) could yield an adduct that, after reduction of the nitrile to an amine and subsequent intramolecular lactamization, forms the desired substituted pyrrolidinone ring with an ester group at the 3-position, ready for conversion to the carbohydrazide. chemrxiv.org

Hydrazinolysis of Ester Precursors to Yield Pyrrolidinone-3-carbohydrazides

The final step in the synthesis of this compound is the conversion of a C3-ester precursor, such as methyl or ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, into the corresponding carbohydrazide. This transformation is reliably achieved through hydrazinolysis.

The reaction involves treating the ester precursor with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) or methanol. ajgreenchem.commdpi.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the more stable hydrazide product. This reaction is typically carried out under reflux conditions to ensure completion. mdpi.comresearchgate.net The synthesis of various carbohydrazide derivatives, including those of quinoline, pyrazine, and adamantane, has been successfully demonstrated using this robust and high-yielding method. ajgreenchem.commdpi.comresearchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ester (e.g., Methyl/Ethyl Carboxylate) | Hydrazine Hydrate | Ethanol or Methanol | Reflux | Carbohydrazide | ajgreenchem.commdpi.comresearchgate.net |

| Adamantane-1-carboxylic acid methyl ester | Hydrazine | Not specified | Not specified | Adamantane-1-carbohydrazide | mdpi.com |

| Ethyl-pyrazinoate | Hydrazine Hydrate | Not specified | Not specified | Pyrazinoic acid hydrazide | researchgate.net |

| Methyl 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylate | Hydrazine Hydrate | Methanol | Reflux | 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazide | ajgreenchem.com |

Gram-Scale Synthesis Considerations for Pyrrolidinone Hydrazides

The transition from laboratory-scale synthesis to gram-scale production of complex molecules like this compound and its analogues presents a unique set of challenges that necessitate careful planning and optimization of reaction conditions. While specific literature on the gram-scale synthesis of this compound is not extensively detailed, general principles for scaling up the synthesis of pyrrolidinone and carbohydrazide derivatives can be applied. These considerations are crucial for ensuring safety, maintaining yield and purity, and achieving economic viability.

Moreover, the synthesis of pyrrolidinone hydrazides often involves multiple steps, and the scalability of each step must be individually assessed. For instance, the formation of the pyrrolidinone ring and the subsequent reaction with a hydrazine source may have different optimal conditions at a larger scale compared to a laboratory setting. The handling of potentially hazardous reagents, such as hydrazine derivatives, also requires stringent safety protocols and specialized equipment in a gram-scale operation.

Purification is another significant hurdle in large-scale synthesis. Chromatographic methods that are convenient at the laboratory scale can become impractical and costly for larger quantities. Therefore, developing robust crystallization or extraction procedures is often essential for obtaining the final product with the desired purity.

The following table outlines some of the common challenges encountered during the gram-scale synthesis of related heterocyclic compounds and potential strategies to mitigate them:

| Challenge | Potential Impact | Mitigation Strategies |

| Exothermic Reactions | Runaway reactions, formation of impurities due to localized overheating. | Slow, controlled addition of reagents; efficient cooling systems; use of a solvent with a high boiling point. |

| Mixing and Mass Transfer | Inhomogeneous reaction mixture, leading to side reactions and lower yields. | Use of appropriate reactor geometry and agitation speed; ensuring all reactants are fully dissolved before reaction initiation. |

| Product Isolation | Difficulty in separating the product from the reaction mixture and impurities. | Development of optimized crystallization or precipitation methods; use of extraction with appropriate solvents. |

| Reagent Handling | Safety risks associated with handling large quantities of hazardous materials (e.g., hydrazine). | Use of closed systems; appropriate personal protective equipment (PPE); engineering controls like fume hoods. |

| Solvent Volume | Increased cost and environmental impact associated with large solvent volumes. | Selection of reactions that can be run at higher concentrations; solvent recycling where possible. |

| Purification | Column chromatography may not be feasible or economical for large quantities. | Focus on developing efficient workup and crystallization procedures to achieve the desired purity without chromatography. |

Chemical Reactivity and Advanced Transformations of 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is the most reactive site on the molecule for many transformations due to the high nucleophilicity of the terminal nitrogen atom.

Nucleophilic Acyl Substitution Reactions

The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily participating in nucleophilic acyl substitution reactions. This allows for the extension of the hydrazide moiety by introducing various acyl groups. The general mechanism involves the attack of the nucleophilic nitrogen on the electrophilic carbonyl carbon of an acylating agent, followed by the elimination of a leaving group.

Common acylating agents and the corresponding products are outlined below:

| Acylating Agent | Product Type | General Reaction |

| Acid Chloride (R-COCl) | N,N'-Diacylhydrazine | R'-CONHNH-COR |

| Acid Anhydride ((RCO)₂O) | N,N'-Diacylhydrazine | R'-CONHNH-COR |

| Ester (R-COOR") | N,N'-Diacylhydrazine | R'-CONHNH-COR |

Where R' represents the 3-Methyl-2-oxopyrrolidine-3-carbonyl group.

These reactions are fundamental for building more complex molecular architectures from the 3-Methyl-2-oxopyrrolidine-3-carbohydrazide core. The synthesis of various acyl hydrazides can be achieved under mild, often aqueous, conditions, especially when starting from activated amides. researchgate.netorganic-chemistry.org

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition of the terminal nitrogen to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the stable N-acylhydrazone product.

The reaction is robust and high-yielding, providing a straightforward method for derivatization. ias.ac.in The resulting N-acylhydrazones are often crystalline solids, and the reaction can be used for the characterization of both the parent hydrazide and the carbonyl compound.

Table of Representative Condensation Reactions:

| Carbonyl Reactant | Product Name |

| Benzaldehyde | N'-(phenylmethylene)-3-methyl-2-oxopyrrolidine-3-carbohydrazide |

| Acetone | N'-(propan-2-ylidene)-3-methyl-2-oxopyrrolidine-3-carbohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-3-methyl-2-oxopyrrolidine-3-carbohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-methyl-2-oxopyrrolidine-3-carbohydrazide |

Oxidation Pathways of Hydrazide Functionality

The hydrazide group is susceptible to oxidation, and the reaction outcome depends significantly on the oxidizing agent and reaction conditions. The oxidation of carbohydrazide and its derivatives has been studied using various reagents. ias.ac.inresearchgate.net

Mild Oxidation: With mild oxidizing agents, hydrazides can be converted to acyl diazenes. These intermediates are often unstable and can undergo further reactions. For instance, a convenient oxidation of aromatic hydrazides to aromatic diazenes has been achieved using Bobbitt's salt, a metal-free, recyclable oxoammonium reagent. organic-chemistry.org

Strong Oxidation: Stronger oxidants can lead to the cleavage of the N-N bond. For example, oxidation of benzhydrazide and phenylacetic hydrazide with hexachloroiridate(IV) results in the formation of the corresponding carboxylic acids. nih.gov In the case of this compound, this would yield 3-methyl-2-oxopyrrolidine-3-carboxylic acid.

Reaction with Nitrous Acid: Treatment of the hydrazide with nitrous acid (HNO₂) would first generate an acyl azide (B81097). echemi.comstackexchange.com This highly reactive intermediate is a precursor for rearrangement reactions (see Section 3.3).

Directed C-H Functionalization Mediated by the Hydrazide Group

Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying complex molecules. Functional groups that can coordinate to the metal catalyst can act as "directing groups," guiding the reaction to a specific C-H bond, typically one that forms a stable 5- or 6-membered metallacyclic intermediate. nih.govacs.org

The hydrazide moiety, particularly the amide portion, is a competent directing group in palladium-catalyzed C-H functionalization. nih.gov Similarly, the hydrazine (B178648) group itself can direct rhodium-catalyzed C-H functionalization. rsc.orgrsc.org In the context of this compound, the hydrazide group could potentially direct the functionalization of C-H bonds on an N-aryl substituent of the pyrrolidinone ring, should one be present. The development of such methods would allow for the late-stage modification of the pyrrolidinone scaffold, providing access to a wide array of novel derivatives.

Rearrangement Reactions Involving Pyrrolidinone-Hydrazide Scaffolds

The pyrrolidinone-hydrazide scaffold can be induced to undergo rearrangement reactions, primarily through intermediates derived from the hydrazide group. The most notable of these is the Curtius rearrangement.

This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The acyl azide can be readily prepared from this compound by reaction with nitrous acid. stackexchange.com

The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

Reaction with water yields an unstable carbamic acid, which decarboxylates to form a primary amine (3-amino-3-methylpyrrolidin-2-one).

Reaction with an alcohol (R-OH) yields a carbamate.

Reaction with an amine (R-NH₂) yields a urea (B33335) derivative.

This sequence provides a valuable synthetic route to introduce a primary amine group at the 3-position of the pyrrolidinone ring, transforming the initial carbohydrazide functionality.

Acid-Catalyzed Reactions and Ring-Opening Potential

The 2-pyrrolidinone (B116388) ring is a cyclic amide, or lactam, and is susceptible to hydrolysis under acidic or basic conditions. Strong acids catalyze the hydrolysis of the endocyclic amide bond, leading to ring-opening. atamanchemicals.comchemicalbook.com For this compound, this reaction would break the lactam C-N bond.

The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to break the C-N bond, opening the ring to form a γ-amino acid derivative. The rate-determining step is often the proton transfer to the lactam. rsc.org The product of this reaction would be 4-amino-2-(hydrazinecarbonyl)-2-methylbutanoic acid. The stability of the pyrrolidinone ring means that harsh conditions, such as refluxing in concentrated acid, are typically required to achieve significant rates of hydrolysis.

Derivatization Strategies: Expanding the Chemical Space of 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide

Synthesis of Hydrazone Derivatives from Pyrrolidinone-3-carbohydrazides

The formation of hydrazones is a fundamental derivatization strategy for carbohydrazides. This reaction involves the condensation of the terminal amino group of the hydrazide with a carbonyl group of an aldehyde or a ketone. The resulting hydrazone derivatives incorporate a Schiff base-like linkage (-N=CH-), which extends the molecular framework and introduces new functional groups.

The synthesis is typically carried out by refluxing the pyrrolidinone-3-carbohydrazide with a selected aldehyde or ketone in a suitable solvent, such as methanol or ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. lmaleidykla.ltbibliotekanauki.pl For instance, 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides have been successfully condensed with various aromatic aldehydes to yield the corresponding N'-arylidene-5-oxopyrrolidine-3-carbohydrazides. lmaleidykla.lt Similarly, reaction with isatin (1H-indole-2,3-dione) leads to the formation of hydrazone derivatives bearing a 2-oxoindoline moiety, which are of significant interest in medicinal chemistry. lmaleidykla.ltnih.gov These reactions are generally high-yielding and provide a straightforward method for introducing diverse aromatic and heterocyclic substituents. researchgate.netjst.go.jp

Table 1: Synthesis of Hydrazone Derivatives from Pyrrolidinone-3-carbohydrazides

| Pyrrolidinone Starting Material | Aldehyde/Ketone Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide | 2,4-Dimethoxybenzaldehyde | Methanol, Acetic Acid, Reflux | Methyl 4-(4-(2-(2,4-dimethoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate | 69 |

| 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide | Isatin | Methanol/1,4-Dioxane, Acetic Acid, Reflux | Methyl 4-(4-(2-(2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate | 72 |

| 1-(4-(hydrazinecarbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide | Isatin (2 equiv.) | Methanol/1,4-Dioxane, Acetic Acid, Reflux | 5-Oxo-N'-(2-oxoindolin-3-ylidene)-1-(4-(2-(2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)phenyl)pyrrolidine-3-carbohydrazide | 81 |

The formation of hydrazones from unsymmetrical ketones or aldehydes introduces a C=N double bond, which can result in stereoisomerism, specifically the formation of Z (zusammen) and E (entgegen) isomers. The presence and ratio of these isomers can be influenced by reaction conditions, solvent polarity, and the steric and electronic nature of the substituents on both the carbonyl compound and the hydrazide.

In the case of hydrazones derived from pyrrolidinone-3-carbohydrazides and isatin, the existence of E/Z isomers in solution has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. lmaleidykla.lt For example, the ¹H NMR spectrum of methyl 4-(4-(2-(2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate in a DMSO-d₆ solution shows distinct signals for the CONH proton at 12.59 and 13.08 ppm. lmaleidykla.lt The intensity ratio of these signals (e.g., 65:35) indicates a mixture of two isomeric forms, with the Z-form often predominating. lmaleidykla.lt This isomerism arises from the restricted rotation around the C=N bond and the different spatial arrangements of the substituents. The study of such isomerism is important as different isomers can have distinct physical, chemical, and biological properties. rsc.org

Cyclization of the Carbohydrazide (B1668358) Moiety to Form Heterocyclic Systems

The carbohydrazide functionality is a key precursor for the synthesis of various five-membered aromatic heterocycles (azoles). Through intramolecular cyclization or condensation with appropriate reagents, the -CONHNH₂ group can be transformed into stable ring systems like oxadiazoles, pyrazoles, pyrroles, and triazoles.

The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry, often used as a bioisosteric replacement for ester or amide groups. A primary method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from a carbohydrazide involves a two-step process. First, the carbohydrazide is acylated with an acid chloride or anhydride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃), sulfuric acid, or triflic anhydride to yield the oxadiazole ring. researchgate.netmdpi.com Alternative one-pot methods involve reacting the hydrazide directly with orthoesters or with carboxylic acids in the presence of a strong dehydrating agent. nih.govnih.gov

Pyrazole (B372694) rings can be constructed from carbohydrazides by reaction with 1,3-dielectrophilic reagents, such as 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov For instance, the condensation of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides with pentane-2,4-dione (acetylacetone) in the presence of an acid catalyst leads to the formation of pyrazole derivatives. lmaleidykla.lt The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.comijnrd.org This method allows for the introduction of substituents onto the pyrazole ring based on the choice of the dicarbonyl compound.

Pyrrole derivatives can also be synthesized from pyrrolidinone-3-carbohydrazides. The reaction with a 1,4-dicarbonyl compound is a viable pathway. For example, treatment of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides with hexane-2,5-dione in refluxing acetic acid yields N-aminopyrrole derivatives. lmaleidykla.lt The reaction mechanism involves the formation of a di-hydrazone intermediate followed by an intramolecular cyclization and elimination of a hydrazine (B178648) molecule, a variation of the Paal-Knorr pyrrole synthesis. Another established method for pyrrole synthesis is the Van Leusen reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene, though its direct application to carbohydrazides is less common. mdpi.com

The synthesis of triazole derivatives from a carbohydrazide typically proceeds via a thiosemicarbazide intermediate. nih.govmdpi.com

Thiosemicarbazide Formation : The carbohydrazide is reacted with an appropriate isothiocyanate (R-N=C=S). The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 1,4-disubstituted thiosemicarbazide. chemmethod.com This reaction is generally efficient and allows for the introduction of a wide variety of substituents (R-groups) derived from the isothiocyanate.

Triazole Formation : The resulting thiosemicarbazide is then cyclized to form a 1,2,4-triazole ring. This is commonly achieved by heating the thiosemicarbazide in the presence of a base, such as sodium hydroxide or sodium methoxide. mdpi.comnih.gov The base facilitates the intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by dehydration, to yield a 4-substituted-5-mercapto-1,2,4-triazole (or its tautomeric thione form). mdpi.com This two-step sequence provides a reliable route to functionalized triazole derivatives from the parent carbohydrazide.

Table 2: Synthesis of Heterocyclic Derivatives from Pyrrolidinone-3-carbohydrazides

| Starting Material | Reagent(s) | Heterocycle Formed | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Pyrazole | Methanol, Acetic Acid, Reflux | 79 |

| 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Pyrrole | Acetic Acid, Reflux | 74 |

| 3-Trifluoromethylbenzoic acid hydrazide | 3-Chlorophenyl isothiocyanate | Thiosemicarbazide | Ethanol, Reflux | N/A |

| 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 2% aq. NaOH | Triazole-thione | Reflux, then acidification | N/A |

Other Fused and Spirocyclic Systems

The unique structure of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide, featuring both a lactam and a carbohydrazide moiety, serves as a versatile platform for the synthesis of complex heterocyclic systems. These include a variety of fused and spirocyclic structures, which are of significant interest due to their rigid three-dimensional frameworks and prevalence in biologically active molecules. mdpi.com

Fused Heterocyclic Systems

The carbohydrazide group (-CONHNH₂) is a key functional handle for constructing fused heterocyclic rings. Through cyclocondensation reactions, this moiety can be readily converted into five-membered heterocycles fused to other ring systems. For instance, reaction of a heterocyclic carbohydrazide with carbon disulfide in the presence of a base is a well-established method for forming fused 1,3,4-oxadiazole-2-thione rings. Similarly, treatment with nitrous acid can yield a fused tetrazole ring, while condensation with orthoesters can lead to the formation of fused 1,2,4-triazoles. These reactions showcase the potential to append various heterocyclic systems to a core structure through the carbohydrazide linker. mdpi.com

One prominent strategy involves the acylation of the terminal nitrogen of the hydrazide, followed by cyclization. The acylation of heterocyclic carbohydrazides can lead to intermediates that, upon treatment with dehydrating agents like phosphorus oxychloride, yield fused 1,3,4-oxadiazole derivatives. mdpi.com This general reactivity suggests that this compound could serve as a precursor to a variety of pyrrolidinone-fused heterocyclic structures.

Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are increasingly sought after in medicinal chemistry. mdpi.com The pyrrolidinone scaffold is a common component in the synthesis of such structures. A powerful method for constructing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction typically involves the in-situ generation of an azomethine ylide from the pyrrolidinone nitrogen and an aldehyde, which then reacts with a dipolarophile (an activated alkene) to form the spirocyclic product. nih.gov

For example, the reaction of isatin derivatives (which act as the precursor to the dipolarophile) with α-amino acids and an aldehyde can generate spiro[pyrrolidine-3,3'-oxindole] systems, a privileged scaffold in drug discovery. nih.govfrontiersin.org By adapting this methodology, derivatives of this compound could potentially be used to generate novel spiro-heterocyclic compounds. The reaction would involve the pyrrolidinone nitrogen participating in the formation of the azomethine ylide, leading to a spiro junction at a carbon adjacent to the nitrogen.

| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Resulting Spiro-System | Key Features |

|---|---|---|---|

| Isatin + α-Amino Acid | (E)-β-Aryl-nitro-olefin | Spiro[pyrrolidine-3,3'-oxindole] | High regioselectivity; creates complex polycyclic structures. nih.gov |

| Benzofuranone derivative | Sarcosine + Aldehyde | Benzofuran Spiro-2-pyrrolidine | Three-component reaction; high diastereoselectivity (>20:1 dr). nih.gov |

| Isatin + L-thioproline | Arylidene rhodanine | Spirooxindole-rhodanine | One-pot, three-component synthesis with high yields (80-90%). frontiersin.org |

N-Substitution and Modifications of the Pyrrolidinone Ring

The pyrrolidinone ring itself offers numerous avenues for derivatization, primarily centered on the lactam nitrogen and the carbonyl group.

N-Substitution of the Pyrrolidinone Ring

The hydrogen atom on the nitrogen of the 2-pyrrolidinone (B116388) ring is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. This allows for a wide range of N-substitution reactions. chemicalbook.com

N-Alkylation: In the presence of a base like sodium hydride or potassium carbonate, the lactam nitrogen can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce alkyl, aryl, or heterocyclic substituents. chemicalbook.com

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylpyrrolidinones. This modification can influence the electronic properties and conformation of the ring.

N-Arylation: While more challenging, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Michael Addition: The deprotonated lactam nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond at the β-position of the acceptor.

Ugi Reaction: The 2-pyrrolidinone scaffold can be incorporated into multicomponent reactions like the Ugi reaction to rapidly generate libraries of complex N-substituted derivatives. thieme-connect.com

These N-substitution reactions are fundamental in modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., RX) | N-Alkyl-2-pyrrolidinone | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF). chemicalbook.com |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | N-Acyl-2-pyrrolidinone | Base (e.g., Pyridine, Et₃N) in an inert solvent. |

| N-Hydroxyalkylation | Aldehyde (e.g., RCHO) | N-Hydroxyalkyl-2-pyrrolidinone | Addition reaction, often base-catalyzed. chemicalbook.com |

| N-Amination | Hydrazine Hydrate (B1144303) | 1-Amino-2-pyrrolidinone | Lactamization of γ–butyrolactone with hydrazine. |

Modifications of the Pyrrolidinone Ring Structure

Beyond substitution on the nitrogen, the core structure of the pyrrolidinone ring can be chemically altered.

Ring-Opening: Under harsh hydrolytic conditions (strong acid or base), the lactam amide bond can be cleaved to yield the corresponding γ-amino acid derivative, in this case, a substituted 4-aminobutyric acid. chemicalbook.com

Carbonyl Reduction: The lactam carbonyl group can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the 2-oxopyrrolidine ring into a fully saturated pyrrolidine ring, fundamentally altering the molecule's shape and chemical properties.

These derivatization strategies highlight the chemical tractability of this compound, positioning it as a valuable starting material for the synthesis of a broad spectrum of novel and complex chemical entities.

Mechanistic Investigations in 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide Chemistry

Reaction Mechanism Elucidation for Hydrazide-Catalyzed Processes

No specific studies detailing the role of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide in catalyzing chemical reactions or the mechanisms of its own catalyzed transformations were found.

Role of Intermediates in Transformations (e.g., Nitrenoids, Iminium Species)

There is no available literature that identifies or characterizes intermediates such as nitrenoids or iminium species in reactions involving this compound.

Transition State Analysis in Key Reactions

Computational or experimental transition state analyses for reactions of this compound have not been reported.

Kinetic and Thermodynamic Contributions to Reaction Outcomes

Specific kinetic data (rate constants, activation energies) and thermodynamic parameters (enthalpy, entropy of reaction) for processes involving this compound are not available in the reviewed literature.

Advanced Spectroscopic Characterization of 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide and Its Derivatives

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a uniquely powerful technique for the detection and characterization of paramagnetic species, making it indispensable for studying radical intermediates. nih.gov While direct EPR studies on 3-Methyl-2-oxopyrrolidine-3-carbohydrazide and its derivatives are not extensively reported in publicly accessible literature, the principles of the technique can be applied to hypothesize the characterization of potential radical intermediates formed during chemical or biological processes.

EPR spectroscopy is sensitive only to species with one or more unpaired electrons, such as free radicals. nih.gov The interaction of an unpaired electron's spin with an external magnetic field gives rise to resonance absorption of microwave radiation, producing a characteristic spectrum. The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (a). The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling constants reveal interactions of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), offering profound insights into the radical's structure and electron density distribution. researchgate.net

For a compound like this compound, radical intermediates could theoretically be generated through various mechanisms, such as hydrogen abstraction from the N-H groups of the hydrazide moiety, from the C-H bond at the chiral center, or via oxidative processes. The resulting nitrogen-centered or carbon-centered radicals would be paramagnetic and thus EPR-active.

However, many organic radicals are highly reactive and short-lived, making their direct detection challenging. plos.org In such cases, the technique of spin trapping is employed. wikipedia.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.org This stable adduct can then be readily studied by EPR. Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.org The EPR spectrum of the resulting spin adduct is characteristic of the original trapped radical, allowing for its identification.

For instance, if a radical intermediate of this compound were generated in the presence of DMPO, the resulting spin adduct would exhibit a unique EPR spectrum. Analysis of the hyperfine splitting pattern could help identify the nature of the trapped radical (e.g., whether it was carbon-centered or nitrogen-centered).

While specific experimental data for this compound is not available, a hypothetical table of EPR parameters for a potential radical adduct is presented below to illustrate the type of data that would be obtained and its interpretation.

| Parameter | Representative Value | Interpretation |

| g-factor | 2.0058 | Indicates the radical is likely a nitroxide spin adduct, typical for spin trapping experiments. |

| aN (Nitroxide) | 14.2 G | Hyperfine coupling to the nitrogen nucleus of the spin trap (e.g., DMPO). |

| aH (β-Hydrogen) | 20.5 G | Hyperfine coupling to the hydrogen atom at the β-position relative to the nitroxide nitrogen, originating from the trapped radical. The magnitude can help identify the type of radical trapped. |

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

The application of EPR and spin trapping techniques would be a crucial step in elucidating the mechanistic pathways involving radical intermediates of this compound and its derivatives, particularly in the context of their synthesis, degradation, or potential biological activity.

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to examine the electronic structure of many-body systems. mdpi.com It is widely applied to predict a variety of molecular properties for carbohydrazide (B1668358) derivatives and related heterocyclic compounds. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Methyl-2-oxopyrrolidine-3-carbohydrazide, DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, are employed to refine molecular geometries. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

Conformational analysis is then performed to identify various stable conformers and the energy barriers between them. The pyrrolidine (B122466) ring can adopt different puckered conformations, and the orientation of the methyl and carbohydrazide substituents can vary. Computational studies can map the potential energy surface to find the global minimum energy conformation and other low-energy isomers, which is critical for understanding the molecule's behavior. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C=O (amide) | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | N-N (hydrazide) | 1.37 Å |

| Bond Length | C=O (hydrazide) | 1.22 Å |

| Bond Angle | O=C-N (amide) | 125.0° |

| Bond Angle | C-N-C (ring) | 112.5° |

DFT calculations provide detailed information about the electronic properties of a molecule through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Such analyses are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative Data)

| Property | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | A | 0.95 |

| Global Hardness (η = (I-A)/2) | η | 2.95 |

| Global Softness (S = 1/2η) | S | 0.17 |

| Electronegativity (χ = (I+A)/2) | χ | 3.90 |

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. Theoretical vibrational frequencies (infrared spectra) can be calculated and compared with experimental FT-IR data. mdpi.com Calculations often include a scaling factor to correct for anharmonicity and other systematic errors. The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to the calculated frequencies, such as C=O and N-H stretching in the carbohydrazide moiety. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO). mdpi.comresearchgate.net These theoretical shifts are then correlated with experimental data, providing a robust method for structure elucidation and assignment of spectral peaks. researchgate.netnih.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

| Spectroscopy | Functional Group/Atom | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR Frequency | N-H Stretch (hydrazide) | 3340 cm-1 | 3310-3350 cm-1nih.gov |

| IR Frequency | C=O Stretch (amide) | 1685 cm-1 | 1680-1690 cm-1mdpi.com |

| IR Frequency | C=O Stretch (hydrazide) | 1670 cm-1 | 1660-1675 cm-1 |

| 13C NMR Shift | C=O (amide) | 174.5 ppm | 173-175 ppm mdpi.com |

| 13C NMR Shift | C=O (hydrazide) | 165.1 ppm | 164-166 ppm nih.gov |

| ¹H NMR Shift | N-H (amide) | 8.1 ppm | 7.9-8.3 ppm |

DFT is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway. nih.gov This involves locating the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction, a critical factor for determining reaction kinetics. nih.gov

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net This approach can be used to study synthesis pathways or metabolic degradation of this compound.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step (Illustrative)

| Reaction Step | Method | Calculated Activation Energy (ΔE‡) |

|---|---|---|

| Hydrazide Condensation | B3LYP/cc-pVDZ | 18.5 kcal/mol |

| Ring Opening | M06-2X/6-311++G(d) | 25.2 kcal/mol |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is central to drug discovery for evaluating the potential of a compound to inhibit a specific biological target.

For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the binding mode within the active site. The results are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. plos.org These studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key amino acid residues in the target's binding pocket. researchgate.net For instance, derivatives of 5-oxopyrrolidine-carbohydrazide have been studied as potential multikinase inhibitors, with docking revealing high binding affinities to the active sites of protein kinases. nih.gov

Table 5: Illustrative Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A (e.g., 1ATP) | -8.5 | Glu170, Val57 | Hydrogen Bond, Hydrophobic |

| BRAF Kinase (e.g., 1UWH) | -9.2 | Cys532, Asp594 | Hydrogen Bond with backbone |

| Cyclooxygenase-2 (COX-2) (e.g., 6COX) | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

Quantum Chemical Calculations for Mechanistic Insights

Beyond mapping reaction pathways, quantum chemical calculations provide profound mechanistic insights by analyzing the electronic changes that occur during a chemical transformation. researchgate.net By examining the charge distribution, bond orders, and molecular orbital interactions at various points along the reaction coordinate, researchers can understand why a reaction proceeds in a certain way.

For reactions involving this compound, these calculations can reveal the roles of specific functional groups. For example, Natural Bond Orbital (NBO) analysis can track the flow of electron density between atoms, identifying key donor-acceptor interactions that stabilize transition states. researchgate.net This level of detail is essential for understanding enzymatic reactions, predicting the effects of substituents on reactivity, and designing more efficient synthetic routes. researchgate.net

Table 6: Summary of Quantum Chemical Parameters and Their Mechanistic Implications

| Parameter/Analysis | Insight Provided | Application |

|---|---|---|

| Frontier Molecular Orbitals (FMO) | Identifies sites for nucleophilic/electrophilic attack. | Predicting regioselectivity and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for non-covalent interactions. | Understanding ligand-receptor binding. |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge transfer and hyperconjugative interactions. | Explaining transition state stabilization. |

| Transition State Theory (TST) | Calculates theoretical reaction rate constants. researchgate.net | Predicting reaction kinetics. |

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing intricate details about conformational changes, solvent effects, and intermolecular interactions.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has been the subject of numerous computational investigations. nih.govtandfonline.comresearchgate.netarabjchem.org These studies establish a methodological framework that can be applied to understand the dynamic nature of this compound.

General Methodological Approach:

A typical molecular dynamics simulation protocol for a small molecule like this compound would involve the following steps:

System Setup: The initial 3D structure of the molecule is generated and optimized using quantum mechanical methods. This structure is then placed in a simulation box, typically filled with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Parameterization: A suitable force field (e.g., CHARMM, AMBER, GROMOS) is selected to describe the potential energy of the system as a function of its atomic coordinates. This is a critical step that dictates the accuracy of the simulation.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis: The resulting trajectory is analyzed to extract various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond analysis.

Illustrative Research Findings from Related Pyrrolidine Derivatives:

Studies on related pyrrolidine and carbohydrazide-containing compounds have demonstrated the power of MD simulations in drug discovery and materials science. For instance, MD simulations have been successfully employed to:

Assess the stability of ligand-protein complexes, providing insights into the binding affinity and mechanism of action of potential drug candidates. tandfonline.comnih.gov

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. nih.govresearchgate.net

Investigate the conformational preferences of flexible molecules in different environments.

Understand the nature of intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern molecular recognition processes. arabjchem.org

Hypothetical Simulation Data for this compound:

In the absence of specific published data, we can present a hypothetical data table that illustrates the kind of information that would be generated from a molecular dynamics simulation of this compound in an aqueous environment.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the production molecular dynamics simulation. |

| Force Field | GROMOS54a7 | The set of parameters used to describe the interatomic forces. |

| Solvent Model | SPC/E | A three-site water model used to solvate the molecule. |

| Temperature | 300 K | The temperature at which the simulation was maintained. |

| Pressure | 1 bar | The pressure at which the simulation was maintained. |

| Average RMSD | 2.5 Å | The average root-mean-square deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |

| Key Hydrogen Bonds | N-H...O=C (intramolecular) | Persistent intramolecular hydrogen bonds observed during the simulation. |

| N-H...O (water) | Hydrogen bonds formed between the carbohydrazide group and surrounding water molecules. |

Table 1. Hypothetical Molecular Dynamics Simulation Parameters and Key Observables for this compound.

The insights gained from such simulations are invaluable for rational drug design and the development of new materials. By providing a detailed picture of molecular behavior, computational modeling complements experimental studies and accelerates the discovery process. Future research employing these advanced simulation techniques will undoubtedly shed more light on the specific properties and potential applications of this compound.

Role of 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide As a Versatile Chemical Building Block

Precursor in Heterocyclic Synthesis

The carbohydrazide (B1668358) moiety (-CONHNH₂) is a highly reactive functional group that serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Hydrazides and their derivatives are well-established starting materials for constructing rings such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.gov The presence of this group in 3-Methyl-2-oxopyrrolidine-3-carbohydrazide allows chemists to readily engage it in cyclization reactions to generate novel heterocyclic structures appended to the pyrrolidone core.

Common transformations involving the carbohydrazide group include:

Condensation with 1,3-dicarbonyl compounds (like acetylacetone) to yield pyrazole (B372694) derivatives. nih.gov

Reaction with carbon disulfide in a basic medium, which leads to the formation of 1,3,4-oxadiazole-2-thione rings. nih.gov

Condensation with aldehydes and ketones to form hydrazones. These hydrazone derivatives are not only stable final products but can also act as intermediates for further cyclization reactions or serve as biologically active molecules in their own right. nih.gov For instance, the condensation of 5-oxopyrrolidine-3-carbohydrazides with various aromatic aldehydes is a key step in synthesizing Schiff bases, which are explored for their therapeutic potential. nih.gov

| Reactant | Resulting Heterocycle/Intermediate | Reaction Type |

|---|---|---|

| Aldehydes / Ketones | Hydrazones (Schiff Bases) | Condensation |

| 1,3-Dicarbonyl Compounds | Pyrazoles | Cyclocondensation |

| Ethyl Acetoacetate | Pyrazolones | Cyclocondensation |

| Carbon Disulfide (with base) | 1,3,4-Oxadiazoles | Cyclization |

| Isothiocyanates | Thiosemicarbazides | Addition |

Scaffold for Complex Molecular Architecture

A molecular scaffold is a core structure upon which a variety of functional groups can be systematically attached to create a library of related compounds. mdpi.com The this compound molecule is an excellent example of such a scaffold. The 2-oxopyrrolidine ring provides a rigid and defined three-dimensional shape, which is a desirable attribute in drug design as it can help to orient appended functional groups in specific vectors for optimal interaction with biological targets. nih.gov

In a notable research program, the 5-oxopyrrolidine-3-carbohydrazide (B1650037) framework was used to synthesize a series of novel hydrazones bearing diphenylamine (B1679370) and variously substituted benzene (B151609) and naphthalene (B1677914) rings. nih.gov In this work, the pyrrolidine (B122466) ring acted as the central scaffold, while chemical diversity was introduced by reacting the terminal carbohydrazide group with a range of hydroxy- and alkoxy-substituted aromatic aldehydes. nih.gov This approach allows for the systematic exploration of structure-activity relationships by modifying the peripheral substituents while keeping the core scaffold constant, facilitating the development of complex molecules with tailored properties. nih.gov

Synthon in Medicinal Chemistry Programs (General)

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The this compound structure is recognized as a key synthon in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov The structure shares important pharmacophoric features with known ATP-competitive inhibitors, which are a major class of anticancer drugs. nih.gov

Research has demonstrated the utility of this scaffold in creating potent anticancer agents. A series of hydrazones built upon a 5-oxopyrrolidine-3-carbohydrazide core were synthesized and evaluated for their in vitro activity against several human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.gov

Key findings from these studies include:

The 2-hydroxybenzylidene derivative (Compound 8 ) and the 2-hydroxynaphthalenylmethylene derivative (Compound 12 ) showed the highest cytotoxicity against the tested cancer cell lines in both 2D and 3D cell culture models. nih.gov

Other derivatives, such as the 2,5-dimethoxybenzylidene (Compound 4 ) and 2,4,6-trimethoxybenzylidene (Compound 6 ) variants, were particularly effective at inhibiting cancer cell migration. nih.gov

Molecular docking studies suggested that these compounds could function as multikinase inhibitors. The 2-hydroxynaphthalenylmethylene derivative, for example, showed a high binding affinity for the active sites of two key protein kinases: the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF). nih.gov

| Compound Derivative | Key Activity Noted | Target Cancer Cell Lines | Potential Kinase Targets |

|---|---|---|---|

| 2-hydroxybenzylidene | High Cytotoxicity | IGR39, MDA-MB-231, Panc-1 | SRC, BRAF |

| 2-hydroxynaphthalenylmethylene | High Cytotoxicity | IGR39, MDA-MB-231, Panc-1 | SRC, BRAF |

| 2,5-dimethoxybenzylidene | Inhibition of Cell Migration | IGR39, MDA-MB-231 | Not specified |

| 2,4,6-trimethoxybenzylidene | Inhibition of Cell Migration | IGR39, MDA-MB-231 | Not specified |

Catalyst or Ligand in Organic Transformations

While the direct use of this compound as a catalyst is not extensively documented, its structural motifs are highly relevant to the design of ligands for transition-metal catalysis. The carbohydrazide functional group and the Schiff bases derived from it contain multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making them excellent candidates for coordinating to metal centers. ajgreenchem.com

Carbohydrazide derivatives can act as polydentate ligands, binding to metal ions and influencing the catalytic activity and selectivity of the resulting complex. ajgreenchem.com For example, Schiff base ligands derived from other hydrazides have been used to form complexes with metals like copper, nickel, and cobalt. mdpi.com These complexes have shown catalytic activity in reactions such as the oxidation of aniline, where the choice of ligand and metal influences the efficiency and selectivity of the transformation. mdpi.com Although the catalytic activity of carbohydrazide derivatives is a less explored area compared to their medicinal applications, their ability to form stable metal complexes suggests a strong potential for their use in developing new catalysts for various organic transformations. ajgreenchem.com

Structure Activity Relationship Sar Paradigms Within 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide Derivatives

Influence of Pyrrolidinone Ring Substituents on Reactivity

Substituents on the pyrrolidinone ring of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide derivatives can profoundly alter the molecule's electronic properties and, consequently, its reactivity. The pyrrolidinone core contains an amide functional group, and its reactivity, along with that of the adjacent carbohydrazide (B1668358), is sensitive to the electronic nature of substituents at other positions on the ring (e.g., N1, C4, C5).

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., nitro, cyano, or halogen groups) on the pyrrolidinone ring, particularly at the N1 position, can increase the electrophilicity of the amide carbonyl carbon. This modification can make the ring more susceptible to nucleophilic attack. Studies on related heterocyclic systems have shown that the presence of electron-withdrawing groups can lead to higher yields in certain synthetic reactions. organic-chemistry.org

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl or alkoxy groups) would decrease the electrophilicity of the carbonyl carbon, potentially reducing the rate of nucleophilic reactions at that site. However, they could enhance the nucleophilicity of the amide nitrogen, influencing its participation in other reactions.

Steric Effects: The introduction of bulky substituents on the pyrrolidinone ring can sterically hinder the approach of reactants to both the amide and the carbohydrazide functional groups. This steric hindrance can affect reaction rates and may influence the regioselectivity of certain transformations.

The following table summarizes the potential influence of hypothetical substituents on the reactivity of the 2-oxopyrrolidine core.

| Substituent Position | Substituent Type | Expected Effect on Reactivity |

| N1 | Electron-Withdrawing (e.g., -COCH₃) | Increases electrophilicity of the ring carbonyl. |

| N1 | Electron-Donating (e.g., -CH₂CH₃) | Decreases electrophilicity of the ring carbonyl. |

| C4 or C5 | Bulky Alkyl Group | May sterically hinder access to C3-carbohydrazide. |

| C4 or C5 | Halogen (e.g., -Cl, -F) | Inductive electron withdrawal may slightly increase reactivity. |

Impact of Carbohydrazide Modification on Molecular Interactions

The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore that serves as a versatile handle for chemical modification, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. ajgreenchem.com This modification significantly alters the derivative's size, shape, lipophilicity, and capacity for molecular interactions.

Research on derivatives of the related 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide demonstrates that conversion to hydrazones by reacting with various aldehydes introduces new structural motifs. nih.gov For instance, reacting the carbohydrazide with substituted benzaldehydes or naphthaldehydes introduces aromatic rings into the final molecule. nih.gov

Consequences of Hydrazone Formation:

Introduction of New Interaction Sites: The newly formed hydrazone can introduce moieties capable of π-π stacking (aromatic rings), altered hydrogen bonding patterns, and hydrophobic interactions.

Enhanced Biological Activity: The anticancer activity of related 5-oxopyrrolidine hydrazones was found to increase upon the introduction of hydroxyl and/or alkoxy substituents onto the aromatic ring of the hydrazone moiety. nih.gov This highlights the critical role of these new interaction sites. The 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives were particularly noted for their high cytotoxicity in cancer cell models. nih.gov

Multikinase Inhibition: Molecular docking studies on these active hydrazones suggested they could act as multikinase inhibitors, with the 2-hydroxynaphthalenylmethylene derivative showing a high binding affinity to the active sites of key protein kinases. nih.gov

This table illustrates how different aldehyde reactants can modify the parent carbohydrazide and introduce new potential molecular interactions.

| Aldehyde Reactant | Resulting Hydrazone Moiety | New Potential Molecular Interactions |

| Benzaldehyde | Benzylidene hydrazone | π-π stacking, hydrophobic interactions. |

| 2-Hydroxybenzaldehyde | 2-Hydroxybenzylidene hydrazone | Intramolecular H-bonding, π-π stacking. |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene hydrazone | H-bond acceptor (methoxy), π-π stacking. |

| Naphthalene-2-carbaldehyde | Naphthalenylmethylene hydrazone | Extended π-system for stacking, increased hydrophobicity. |

Stereochemical Considerations and Their Chemical Consequences

The presence of a methyl group at the C3 position of this compound creates a chiral center. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Methyl-2-oxopyrrolidine-3-carbohydrazide and (S)-3-Methyl-2-oxopyrrolidine-3-carbohydrazide.

The specific stereochemistry at this C3 center has significant chemical consequences:

Diastereomeric Interactions: When reacting with other chiral molecules, the two enantiomers will form diastereomeric transition states, which have different energies. This can lead to different reaction rates and product distributions, a principle known as kinetic resolution.

Biological Recognition: In biological systems, molecular recognition is highly stereospecific. Receptors, enzymes, and other biological macromolecules are themselves chiral. Therefore, one enantiomer of a molecule often exhibits a much higher affinity or biological activity than the other, as it can achieve a more favorable three-dimensional fit with its target.

Conformational Preference: The absolute configuration at C3 can influence the preferred conformation of the five-membered pyrrolidinone ring and the orientation of the carbohydrazide side chain, which in turn affects how the molecule presents its functional groups for interaction.

The crystal structure analysis of a related compound, 3-methyl-1-benzofuran-2-carbohydrazide, reveals that the carbohydrazide unit can be twisted relative to the main ring system, indicating that stereochemical and steric factors dictate the molecule's solid-state geometry. nih.gov

Conformational Analysis and its Relation to Chemical Behavior

The five-membered pyrrolidinone ring is not planar and can adopt several non-planar conformations, typically described as "envelope" or "twist" forms. In an envelope conformation, one atom is out of the plane of the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The specific conformation adopted by this compound is determined by a balance of several factors:

Angle Strain: Deviation from ideal sp³ and sp² bond angles within the ring.

Torsional Strain: Eclipsing interactions between substituents on adjacent atoms.

Steric Interactions: Repulsive interactions between the bulky C3-substituents (methyl and carbohydrazide groups).

Conformational analysis of similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, has shown that the ring can exist as an equilibrium mixture of different conformers (e.g., chair, twist forms), with defined energy barriers for interconversion. researchgate.net For the pyrrolidinone ring, the substituents at C3 will have a strong preference for pseudo-equatorial positions to minimize steric strain, which will bias the conformational equilibrium.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions are fundamental to the processes of molecular recognition that govern how this compound and its derivatives interact with other molecules, including biological targets. ox.ac.uk Hydrogen bonding is a particularly crucial directional interaction. nih.gov

The this compound scaffold possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The amide N-H group and the -NH and -NH₂ protons of the carbohydrazide moiety.

Hydrogen Bond Acceptors: The oxygen atoms of the amide and carbohydrazide carbonyl groups, and the nitrogen atom of the -NH₂ group.

These groups can participate in both intramolecular hydrogen bonds, which stabilize the molecule's conformation, and intermolecular hydrogen bonds, which are essential for dimerization, crystal packing, and binding to target proteins. researchgate.net The carbohydrazide motif is a potent H-bond donor, which allows it to interact strongly with biological targets. ajgreenchem.com

Beyond hydrogen bonding, other non-covalent interactions contribute to molecular recognition:

Dipole-Dipole Interactions: The polar amide and carbohydrazide groups create a significant molecular dipole, leading to electrostatic interactions.

π-Interactions: As seen in section 9.2, modification of the carbohydrazide to a hydrazone containing aromatic rings introduces the possibility of π-π stacking and cation-π interactions, which are critical for binding to many biological targets.

The collective effect of these varied non-covalent interactions determines the binding specificity and affinity of the molecule for its partners. nih.gov

Future Research Directions and Emerging Trends in 3 Methyl 2 Oxopyrrolidine 3 Carbohydrazide Chemistry

Development of Novel and Sustainable Synthetic Routes

No specific novel or sustainable synthetic routes for 3-Methyl-2-oxopyrrolidine-3-carbohydrazide were found in the provided search results.

Exploration of New Chemical Transformations and Reactivity Modes

There is no information available in the search results regarding new chemical transformations or reactivity modes specifically for this compound.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

There is no indication from the search results that machine learning or artificial intelligence has been applied to the study of this compound.

To proceed with generating the requested article, specific research dedicated to "this compound" would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.